molecular formula C11H10N2O B13080578 3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde

3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde

Cat. No.: B13080578
M. Wt: 186.21 g/mol
InChI Key: OJAKLMMSAICAJF-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde is a chemical compound that features both an imidazole ring and a benzaldehyde moiety The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzaldehyde moiety consists of a benzene ring with an aldehyde group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the benzaldehyde group. One common method is the condensation of 4-methylbenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 3-(1H-Imidazol-1-yl)benzaldehyde
  • 2-(1H-Imidazol-1-yl)-4-methylbenzaldehyde

Uniqueness

3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde is unique due to the specific positioning of the imidazole ring and the methyl group on the benzaldehyde moiety. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the methyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-imidazol-1-yl-4-methylbenzaldehyde

InChI

InChI=1S/C11H10N2O/c1-9-2-3-10(7-14)6-11(9)13-5-4-12-8-13/h2-8H,1H3

InChI Key

OJAKLMMSAICAJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)N2C=CN=C2

Origin of Product

United States

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